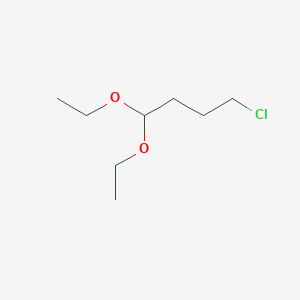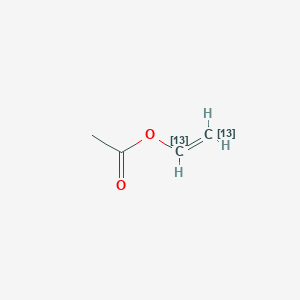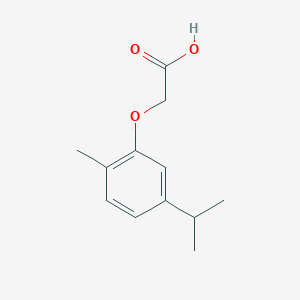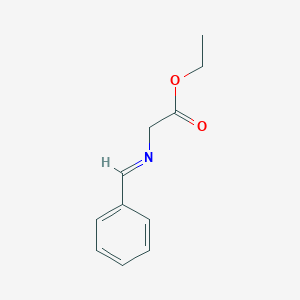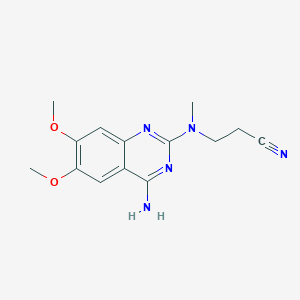
3,5-Diméthyl-4-(1,3-dithian-YL)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole is a chemical compound known for its unique structure and properties It is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms The presence of the 1,3-dithian-YL group adds to its complexity and potential reactivity
Applications De Recherche Scientifique
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of certain microorganisms.
Medicine: Explored for its potential therapeutic applications. Some derivatives have shown promise as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and catalysts. Its reactivity and stability make it a valuable component in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with a dithiane derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions can be conducted in various solvents depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted pyrazole derivatives with different functional groups
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in microbial metabolism. In chemical reactions, the presence of the dithiane group can influence the reactivity and selectivity of the compound, allowing for the formation of specific products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the dithiane group, resulting in different reactivity and applications.
4-(1,3-Dithian-YL)-1H-pyrazole: Similar structure but without the dimethyl groups, leading to variations in chemical behavior.
1,3-Dithiane: A simpler compound that serves as a precursor for the synthesis of more complex molecules like 3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole.
Uniqueness
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole stands out due to the combination of the pyrazole ring and the dithiane group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its significance in scientific research.
Propriétés
IUPAC Name |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWVQVQGHLQUJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2SCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472862 |
Source


|
| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201008-65-3 |
Source


|
| Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
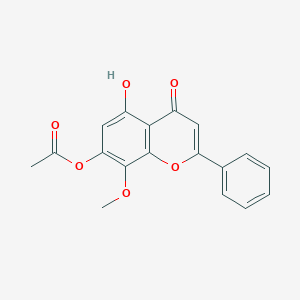
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
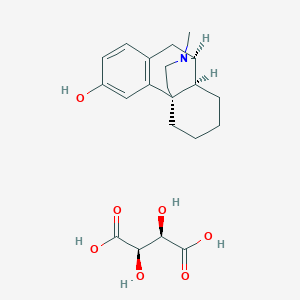
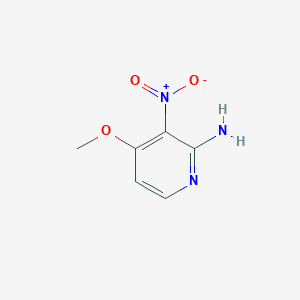
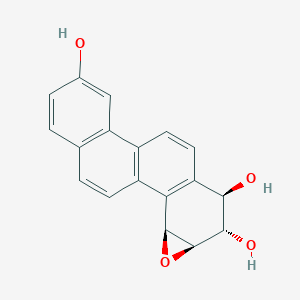
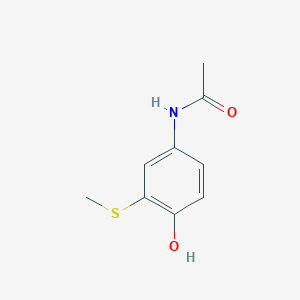
![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)


